molecular formula C8H17Br2N B13011671 3-(3-Bromopropyl)piperidine hydrobromide

3-(3-Bromopropyl)piperidine hydrobromide

Cat. No.: B13011671
M. Wt: 287.04 g/mol
InChI Key: CYUYNQGAIZZOBD-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)piperidine hydrobromide: is a chemical compound with the molecular formula C8H17Br2N . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)piperidine hydrobromide typically involves the reaction of 1-piperidinepropanol with hydrogen bromide . The process can be summarized as follows :

    Starting Material: 1-piperidinepropanol

    Reagent: 48% hydrogen bromide (HBr) in water

    Reaction Conditions: The reaction is carried out at 0°C initially, followed by heating under reflux for approximately 4 hours.

    Isolation: The product is isolated by distillation and precipitation with acetone, resulting in the formation of this compound as a white solid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)piperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are derivatives of piperidine with various functional groups replacing the bromine atom.

    Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)piperidine hydrobromide involves its interaction with molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromopropyl)piperidine hydrobromide is unique due to its piperidine ring, which imparts specific chemical and biological properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H17Br2N

Molecular Weight

287.04 g/mol

IUPAC Name

3-(3-bromopropyl)piperidine;hydrobromide

InChI

InChI=1S/C8H16BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2;1H

InChI Key

CYUYNQGAIZZOBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCBr.Br

Origin of Product

United States

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